REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])=[CH:4][C:3]=1[CH3:18].[Cl:19][C:20]1[CH:21]=[CH:22][C:23]2[NH:29][CH2:28][CH2:27][CH2:26][C:25](=[O:30])[C:24]=2[CH:31]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C]=O.[OH-].[Na+].[C:55](OCC)(=[O:57])C>CC(O)=O.CC(O)=O.[Pd].CN(C)C=O>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]2[N:29]([C:55](=[O:57])[C:2]3[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[C:10]4[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=4[CH3:16])=[CH:4][C:3]=3[CH3:18])[CH2:28][CH2:27][CH2:26][C:25](=[O:30])[C:24]=2[CH:31]=1 |f:4.5,7.8.9,^3:50|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)NC(C1=C(C=CC=C1)C)=O)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCCN2)=O)C1
|
Name
|
1,8-diazabicyclo[5.4.0]undecene-7
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
23.5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated under carbon monoxide at 125° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled till room temperature
|
Type
|
WASH
|
Details
|
The organic layer is washed with diluted hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated saline and dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering off magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |